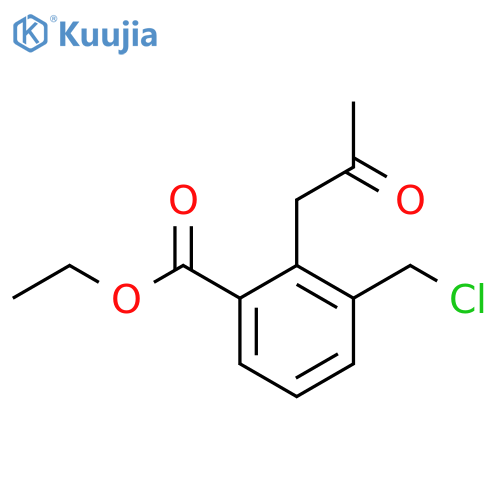Cas no 1806523-45-4 (Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate)

1806523-45-4 structure
商品名:Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate
CAS番号:1806523-45-4
MF:C13H15ClO3
メガワット:254.709403276443
CID:4950112
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate
-
- インチ: 1S/C13H15ClO3/c1-3-17-13(16)11-6-4-5-10(8-14)12(11)7-9(2)15/h4-6H,3,7-8H2,1-2H3
- InChIKey: BZVQJZAPESFPKS-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC=C(C(=O)OCC)C=1CC(C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 278
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.4
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014717-250mg |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate |
1806523-45-4 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015014717-1g |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate |
1806523-45-4 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
| Alichem | A015014717-500mg |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate |
1806523-45-4 | 97% | 500mg |
798.70 USD | 2021-06-18 |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
1806523-45-4 (Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate) 関連製品
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
